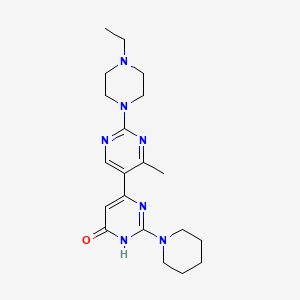![molecular formula C19H15N3O B5975503 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5975503.png)
4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one, also known as MPDPH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has been studied for its potential applications in several areas of scientific research, including medicinal chemistry, neuropharmacology, and toxicology. In medicinal chemistry, 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has been investigated for its ability to act as a selective inhibitor of the monoamine oxidase B (MAO-B) enzyme, which is involved in the breakdown of dopamine in the brain. This inhibition can lead to increased levels of dopamine, which has been linked to improved mood and cognitive function.
In neuropharmacology, 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has been studied for its potential neuroprotective effects, particularly in the context of Parkinson's disease. 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to protect dopaminergic neurons from oxidative stress and apoptosis, both of which are implicated in the pathogenesis of Parkinson's disease.
In toxicology, 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has been investigated for its potential use as a biomarker for exposure to certain environmental toxins, such as polycyclic aromatic hydrocarbons (PAHs). 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to form adducts with PAHs, which can be detected in biological samples and used to assess exposure levels.
Mecanismo De Acción
The mechanism of action of 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its ability to selectively inhibit the MAO-B enzyme, which is responsible for the breakdown of dopamine in the brain. This inhibition leads to increased levels of dopamine, which has been linked to improved mood and cognitive function. 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has also been shown to exhibit antioxidant and neuroprotective effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to increase dopamine levels in the brain, which can lead to improved mood and cognitive function. 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has also been shown to exhibit antioxidant and neuroprotective effects, which may help to protect against oxidative stress and apoptosis in dopaminergic neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is its ability to selectively inhibit the MAO-B enzyme, which can lead to increased levels of dopamine in the brain. This selectivity may reduce the risk of side effects associated with non-selective MAO inhibitors. However, one limitation of 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one. One area of interest is its potential use as a therapeutic agent for Parkinson's disease. Further studies are needed to determine the safety and efficacy of 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one in treating Parkinson's disease in animal models and humans. Additionally, 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one may have potential applications in other neurological disorders, such as Alzheimer's disease and depression. Further research is needed to explore these potential therapeutic applications. Finally, there is a need for further studies on the biochemical and physiological effects of 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one, particularly in the context of its potential neuroprotective effects and antioxidant properties.
Métodos De Síntesis
4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one can be synthesized through a multistep process that involves the reaction of 2-amino-4-methylpyridine with 1,3-diphenylpropane-1,3-dione. This reaction results in the formation of an intermediate compound, which is then subjected to cyclization in the presence of a suitable catalyst to yield 4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one.
Propiedades
IUPAC Name |
4-methyl-1,3-diphenyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-13-12-16(23)20-19-17(13)18(14-8-4-2-5-9-14)21-22(19)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNROVGRAVMKXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B5975420.png)
![2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}nicotinamide](/img/structure/B5975432.png)

![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5975442.png)
![N-{[1-(1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5975444.png)
![5-methyl-3-(4-methylphenyl)-N-(3-pyridinylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5975452.png)

![N-(acetyloxy)-N-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]acetamide](/img/structure/B5975461.png)
![2-methyl-N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5975468.png)
![methyl 5-{3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}-5-oxopentanoate](/img/structure/B5975476.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5975479.png)
![ethyl 4-({[(4-{[(4-methylphenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5975483.png)
![4-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole](/img/structure/B5975499.png)
![N-[4-(cyanomethyl)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B5975512.png)